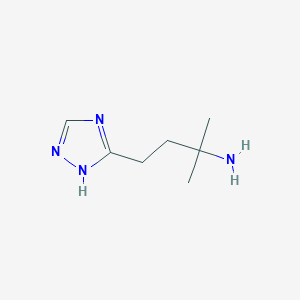
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the CuAAC reaction, with optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- 1-methyl-1H-1,2,4-triazol-3-amine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison: 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is unique due to the presence of both a triazole ring and a butan-2-amine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the triazole ring also enhances its potential for forming coordination complexes with metals, making it valuable in catalysis and materials science.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-4-(1H-1,2,4-triazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)4-3-6-9-5-10-11-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChI Key |
ZGPBJFUBOJYIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=NC=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


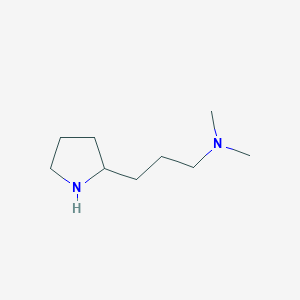
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)

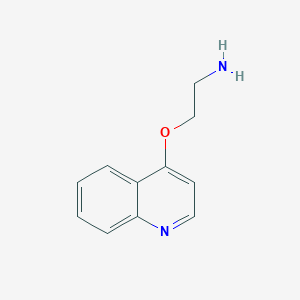

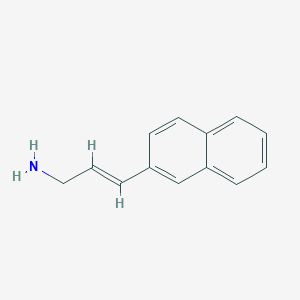
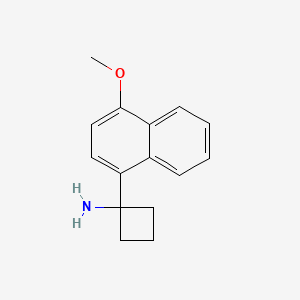

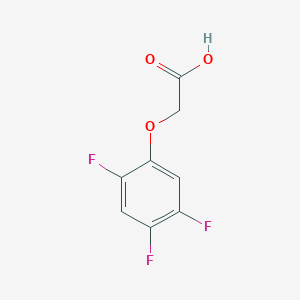
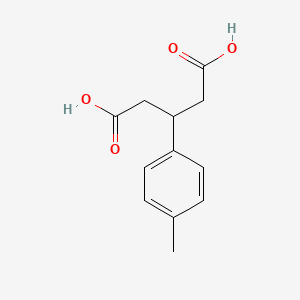
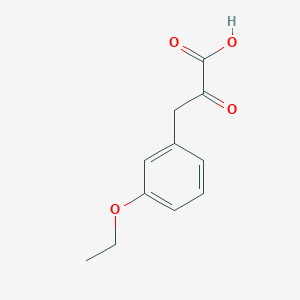
![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)
aminehydrochloride](/img/structure/B13611292.png)

